Dibenzyl D,L-Stepholidine

Description

Contextualization of Dibenzyl D,L-Stepholidine (B1681138) (B21863) within the Tetrahydroprotoberberine Alkaloid Class

Dibenzyl D,L-Stepholidine belongs to the tetrahydroprotoberberine (THPB) class of alkaloids, a group of naturally occurring and synthetic tetracyclic compounds. nih.govcuny.edu The core structure of THPBs is a defining feature, and they are recognized for their wide range of biological activities, particularly their interactions with central nervous system receptors. nih.govcuny.edu

Prominent members of the THPB class include (-)-stepholidine, (-)-tetrahydropalmatine, and (-)-isocorypalmine, all of which have demonstrated high affinity for dopamine (B1211576) receptors. cuny.edu The unique pharmacological profiles of these compounds have made the THPB scaffold a valuable template for synthetic and medicinal chemistry research aimed at developing new therapeutics. nih.gov this compound is a synthetic derivative of stepholidine, a naturally occurring THPB found in the plant Stephania intermedia. frontiersin.orgwikipedia.org The dibenzyl modification refers to the presence of two benzyl (B1604629) groups attached to the core stepholidine structure.

Historical and Contemporary Research Trajectories of D,L-Stepholidine and its Derivatives

Research into stepholidine and its analogues has a significant history, with early studies focusing on its natural form, l-stepholidine. researchgate.net This compound, extracted from the Chinese medicinal plant Stephania intermedia, has been investigated for its unique dual activity as a dopamine D1 receptor agonist and D2 receptor antagonist. wikipedia.orgresearchgate.netnih.gov This pharmacological profile has led to preclinical and clinical trials exploring its potential as a treatment for both positive and negative symptoms of schizophrenia. researchgate.netnih.gov

Contemporary research has expanded to include the synthesis and evaluation of a wide array of stepholidine derivatives. nih.govfrontiersin.org The goal of these modern investigations is to explore the structure-activity relationships (SAR) of the THPB scaffold. nih.govcuny.edu By modifying the core structure, for instance, through the addition of alkoxy groups or halogens, researchers aim to fine-tune the compound's affinity and activity at various dopamine receptor subtypes. nih.govnih.gov This includes the development of N-benzyl and O-benzyl derivatives, such as this compound, to probe how these larger substituents influence receptor interactions. frontiersin.org Recent studies have focused on creating analogues with selective activity at D1 and D3 receptors while minimizing D2 receptor affinity, which could be beneficial for certain therapeutic applications. nih.govnih.gov

Strategic Rationale for Investigating this compound Analogues

The primary motivation for investigating this compound and similar analogues is to systematically explore the structure-activity relationships of the THPB scaffold. nih.govresearchgate.net By introducing specific chemical modifications, researchers can gain a deeper understanding of how different parts of the molecule interact with dopamine and other receptors. nih.govresearchgate.net

A key strategic goal is the development of compounds with novel polypharmacological profiles. nih.govnih.gov For example, there is significant interest in creating dual D1/D3 receptor ligands that lack significant D2 receptor affinity. nih.gov Such compounds could offer new therapeutic avenues for a range of neuropsychiatric disorders. The synthesis of N-benzyl and O-benzyl derivatives, including this compound, has been shown to yield compounds with interesting inhibitory activities. frontiersin.org For instance, certain N-benzylated derivatives of stepholidine have demonstrated notable inhibitory effects on acetylcholinesterase, suggesting potential applications beyond dopamine receptor modulation. frontiersin.org

Furthermore, the creation of analogues allows for the investigation of how structural changes impact metabolic stability, a crucial factor in drug development. cuny.edu Understanding the influence of substituents on the aryl rings of the THPB structure is critical for designing compounds with improved pharmacological properties. nih.gov

Research Findings on Stepholidine and its Derivatives

| Compound/Derivative | Key Research Finding | Reference |

| (-)-Stepholidine | Exhibits a rare dual dopamine D1 agonist and D2 antagonist profile. | nih.govwikipedia.org |

| (-)-Stepholidine | Shows neuroprotective effects through an antioxidative mechanism. | nih.gov |

| l-Stepholidine | Investigated for its potential to alleviate both positive and negative symptoms of schizophrenia. | researchgate.net |

| N-benzyl and O-benzyl derivatives of stepholidine | Have shown higher scoring values in virtual screening for acetylcholinesterase inhibition compared to stepholidine itself. | frontiersin.org |

| C9 alkoxy analogues of (-)-stepholidine | Generally selective for the D1 receptor, with small n-alkoxy substituents being well-tolerated for high D1 affinity. | nih.gov |

| C12 brominated analogues of (-)-stepholidine | C12 bromination tends to increase D1 receptor selectivity. | nih.gov |

| N-benzylated stepholidine derivatives (1a and 1b) | Identified as the most active inhibitors of acetylcholinesterase in a study, with a non-competitive mechanism of inhibition. | frontiersin.org |

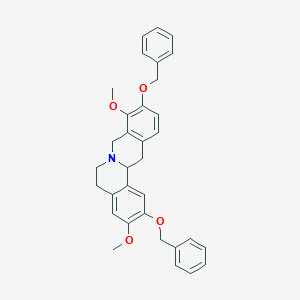

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSKEIBKZYUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554300 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-18-7 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Mechanisms of Action

Dopaminergic System Modulation by Dibenzyl D,L-Stepholidine (B1681138) (B21863)

Dibenzyl D,L-Stepholidine exerts its effects primarily through interaction with dopamine (B1211576) receptors, displaying a notable profile as a modulator of this key neurotransmitter system. The compound is structurally related to (-)-stepholidine, a well-studied dopamine receptor ligand. Research indicates that the dibenzyl derivative itself interacts with multiple dopamine receptor subtypes.

Dopamine Receptor Subtype Binding Affinity and Selectivity

This compound exhibits a distinct binding profile across the different dopamine receptor subtypes.

In vitro studies on a closely related derivative, Dibenzyl 9-Desmethyl D,L-Stepholidine, have demonstrated a high binding affinity for the D1 receptor, with a reported binding affinity (nM) of 13. This suggests a significant interaction with this receptor subtype. The functional activity at the D1 receptor is characterized as partial agonism. This dual characteristic of binding and partial activation is a key feature of its pharmacological profile.

While direct binding affinity data for this compound at the D5 receptor is not extensively documented, studies on the parent compound, (-)-stepholidine, show a high affinity for the D5 receptor, comparable to its affinity for the D1 receptor. nih.govnih.gov Given the structural similarity, it is plausible that this compound also possesses a significant affinity for the D5 receptor. However, without direct experimental evidence, its intrinsic activity at the D5 receptor remains to be fully elucidated. The D5 receptor, like the D1 receptor, is coupled to Gs/olf proteins that stimulate adenylyl cyclase. nih.govwikipedia.org

Dibenzyl 9-Desmethyl D,L-Stepholidine displays a moderate binding affinity for the D2 receptor, with a reported value of 44 nM, and functions as an antagonist at this site. This antagonistic action at D2 receptors is a critical aspect of its potential pharmacological effects.

The affinity for other D2-like receptor subtypes is lower. For the D3 receptor, a low affinity with a binding value of 100 nM has been reported. The affinity for the D4 receptor is very low, at 250 nM. This indicates a degree of selectivity for the D2 receptor over the D3 and D4 subtypes. The antagonistic profile at these receptors is consistent with the actions of its parent compound, (-)-stepholidine, which also acts as an antagonist at D2-like receptors. nih.govnih.gov

| Receptor Subtype | Binding Affinity (nM) for Dibenzyl 9-Desmethyl D,L-Stepholidine | Functional Activity |

|---|---|---|

| D1 | 13 | Partial Agonist |

| D2 | 44 | Antagonist |

| D3 | 100 | Low Affinity |

| D4 | 250 | Very Low Affinity |

The binding profile of this compound's analogue suggests a broad interaction with dopamine receptors, though with varying affinities. While it shows a preference for D1 and D2 receptors, its interaction with D3 and D4 receptors, albeit weaker, indicates a degree of pan-dopamine receptor interaction. The parent compound, (-)-stepholidine, has been described as a pan-dopamine receptor antagonist. nih.govnih.gov Although this compound exhibits partial agonism at D1 receptors, its antagonistic action across the D2-like family aligns with a broad modulatory role within the dopaminergic system. The selectivity is most pronounced for the D1 and D2 receptors over the D4 receptor.

D2-like Receptor Subtype Affinity and Antagonistic Profile (D2R, D3R, D4R)

Intracellular Signaling Pathways Mediated by Dopamine Receptor Interactions

The interaction of this compound with dopamine receptors initiates downstream intracellular signaling cascades, primarily through G protein-coupled receptor (GPCR) pathways.

Dopamine receptors are classic examples of GPCRs. nih.gov The D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit (Gαs), which stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Conversely, the D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in decreased cAMP levels. nih.govnih.gov

β-Arrestin Recruitment and Signaling Bias

This compound's precursor, (-)-stepholidine, has been shown to be a pan-dopamine receptor antagonist for both G protein- and β-arrestin-mediated signaling. nih.govnih.gov Studies on (-)-stepholidine revealed that it does not stimulate β-arrestin-2 recruitment to any of the dopamine receptor subtypes (D1, D2, D3, D4, D5). nih.govnih.gov Instead, it acts as a potent antagonist of dopamine-stimulated β-arrestin-2 recruitment to all dopamine receptor subtypes, with the exception of the D4 receptor where it shows lower potency. nih.gov

The concept of β-arrestin signaling bias is crucial in modern pharmacology, as it suggests that some ligands can selectively activate either G protein-dependent or β-arrestin-dependent signaling pathways. This can lead to the development of drugs with more specific effects and fewer side effects. semanticscholar.org In the context of dopamine D2 receptors, antagonists that specifically block β-arrestin2 recruitment while preserving G protein signaling are being explored for their potential as antipsychotics with a lower risk of extrapyramidal side effects. semanticscholar.org While direct studies on this compound's β-arrestin signaling bias are limited, the antagonistic profile of its parent compound, (-)-stepholidine, at β-arrestin pathways across dopamine receptors suggests that its derivatives might also exhibit complex modulatory actions. nih.govnih.gov

The recruitment of β-arrestin is a key step in the desensitization and internalization of G protein-coupled receptors (GPCRs), including dopamine receptors. semanticscholar.org The ability of a compound to influence this process can have significant implications for its long-term effects. For instance, the coexpression of G protein-coupled receptor kinase-2 (GRK2) has been shown to enhance the potency of dopamine to induce β-arrestin2 recruitment to the D4 receptor and accelerate its desensitization. frontiersin.org

Functional Modulation of Dopamine Receptor Heteromers (e.g., D1-D2 Heteromers)

Dopamine D1 and D2 receptors can form heteromers, which are complexes of two or more different receptor proteins that can exhibit unique pharmacological and signaling properties compared to their individual components. d-nb.info The D1-D2 receptor heteromer has been identified as a novel signaling entity that can activate signaling pathways distinct from those activated by either D1 or D2 receptors alone. d-nb.info

Research on (-)-stepholidine has shown that it antagonizes D1-D2 heteromer-mediated calcium (Ca2+) mobilization. nih.govnih.gov This suggests that the compound can modulate the functional output of these receptor complexes. The D1-D2 heteromer is thought to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. nih.gov The antagonistic action of (-)-stepholidine on this pathway indicates that it can interfere with this specific signaling cascade. nih.govnih.gov

The functional relevance of D1-D2 heteromers is an area of active research, with implications for understanding conditions like schizophrenia and drug addiction. d-nb.infofrontiersin.org The ability of a compound to modulate these heteromers could offer a novel therapeutic approach.

Interplay and Functional Linkage between Dopamine Receptor Subtypes

There is significant evidence for a functional linkage and interplay between D1 and D2 receptor subtypes, which often have opposing effects on adenylyl cyclase activity. nih.gov This interaction is not always a simple opposition; behavioral, biochemical, and electrophysiological data have revealed a synergistic relationship between D1 and D2 receptors in certain contexts. nih.gov

(-)-Stepholidine is proposed to exert its therapeutic effects, in part, by restoring the imbalanced functional linkage between D1 and D2 receptors that is thought to occur in schizophrenia. nih.gov The compound's dual activity as a D1 receptor agonist and a D2 receptor antagonist is believed to be key to this effect. nih.govwikipedia.org By simultaneously stimulating D1 receptors and blocking D2 receptors, it may help to normalize dopamine signaling in brain regions where it is dysregulated. nih.gov

The anatomical distribution of D1 and D2 receptors shows a positive correlation across many brain regions, providing a structural basis for their interaction. umich.edu However, studies have shown that the occupancy of one receptor subtype by a drug does not appear to alter the affinity state of the other, suggesting that their interaction is not due to a direct allosteric modulation of binding sites within a shared G-protein complex. umich.edu The interplay is likely more complex, involving downstream signaling pathways and neuronal circuits. nih.gov

Modulation of Non-Dopaminergic Neurotransmitter Systems

Serotonergic Receptor Interactions (e.g., 5-HT1A Receptor Agonism)

In addition to its effects on the dopamine system, (-)-stepholidine is a potent agonist at serotonin (B10506) 5-HT1A receptors. nih.govnih.gov This interaction is significant because 5-HT1A receptors are involved in regulating mood, anxiety, and cognition. frontiersin.orgwikipedia.org The activation of 5-HT1A autoreceptors, located on serotonin neurons, leads to a decrease in serotonin release. wikipedia.orgbiorxiv.org

The combination of D2 receptor antagonism and 5-HT1A receptor agonism is a feature of some atypical antipsychotic drugs and is believed to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative and cognitive symptoms of schizophrenia. nih.gov

Acetylcholinesterase Inhibitory Potential

Recent research has explored the potential of stepholidine derivatives as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net

A study on benzyl (B1604629) analogs of stepholidine found that N-benzylated derivatives, specifically (7R,13aS)-7-benzylstepholidine and (7S,13aS)-7-benzylstepholidine, were the most active AChE inhibitors in the series, with IC50 values of 40.6 µM and 51.9 µM, respectively. nih.gov These compounds exhibited a non-competitive mechanism of inhibition. nih.gov Molecular docking studies suggested that these derivatives interact with key residues in the active site of AChE. nih.gov

These findings indicate that the stepholidine scaffold can be modified to create compounds with significant AChE inhibitory activity, suggesting a potential for developing multi-target ligands that could address both dopaminergic and cholinergic dysregulation in neurodegenerative diseases. nih.gov

Exploration of Other Neurotransmitter System Modulations

The complex structure of this compound and its parent compounds suggests the potential for interactions with a variety of other neurotransmitter systems, although this is an area that requires further investigation. nih.govnih.gov The tetrahydroprotoberberine alkaloid class, to which stepholidine belongs, is known for a broad range of biological activities. nih.govscribd.com

Neuroprotective Mechanisms of this compound

Recent scientific investigations have highlighted the neuroprotective potential of this compound, with a particular focus on its underlying pharmacological mechanisms. These mechanisms appear to be multifaceted, involving the mitigation of oxidative stress and the maintenance of crucial intracellular signaling pathways.

Antioxidative Stress Mechanisms

One of the key neuroprotective functions of l-Stepholidine, a notable tetrahydroprotoberberine alkaloid, is its ability to counteract oxidative stress. scholaris.ca This is achieved through direct antioxidant activities, including the inhibition of lipid peroxidation and the scavenging of harmful free radicals. nih.govnih.gov

Research has demonstrated that l-Stepholidine can effectively reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in both brain and liver tissues. nih.gov Specifically, in studies using rat brain and liver homogenates, as well as isolated mitochondria, l-Stepholidine showed significant inhibitory effects on MDA formation. nih.gov Furthermore, the compound has been shown to be a potent scavenger of hydroxyl radicals (·OH), one of the most reactive and damaging oxygen species in biological systems. nih.gov However, it did not show a significant effect on superoxide (B77818) radicals (O2·−). nih.gov

The antioxidative properties of l-Stepholidine are particularly relevant in conditions where oxidative stress is a contributing factor to neurodegeneration, such as in long-term L-dopa therapy for Parkinson's disease, which can increase the oxidative burden on neurons. scholaris.ca

| Parameter | Tissue/System | IC50 Value (μmol·L⁻¹) | Reference |

|---|---|---|---|

| MDA Content (Brain Homogenate) | Rat | 102 | nih.gov |

| MDA Content (Brain Mitochondria) | Rat | 35.0 | nih.gov |

| MDA Content (Liver Mitochondria) | Rat | 12.7 | nih.gov |

| Hydroxyl Radical (·OH) Scavenging | In vitro (Fenton Reaction) | 3.8 | nih.gov |

Preservation of Intracellular Signaling Homeostasis (e.g., Calcium/Calmodulin-Dependent Protein Kinase II Activity)

Beyond its antioxidant effects, l-Stepholidine also appears to exert neuroprotective actions by preserving the homeostasis of critical intracellular signaling pathways. A key example of this is its influence on the activity of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). scholaris.ca

Preclinical Efficacy Studies

Preclinical Models of Neurological and Psychiatric Disorders

l-Stepholidine (B1681138) (l-SPD) has been extensively investigated in various preclinical animal models to determine its effectiveness in treating neurological and psychiatric conditions. These studies are crucial for understanding its potential therapeutic applications. The compound's unique pharmacological profile, acting as a dopamine (B1211576) D1 receptor agonist and D2 receptor antagonist, suggests it may be beneficial for disorders involving dysfunctional dopamine systems, such as schizophrenia and Parkinson's disease. nih.govresearchgate.net

In animal models of schizophrenia, l-SPD has demonstrated the potential to alleviate a spectrum of symptoms, including positive, negative, and cognitive deficits. nih.govresearchgate.net Its dual action on dopamine receptors is thought to underlie this broad efficacy, by simultaneously controlling psychosis-related dopamine hyperactivity in subcortical regions and addressing dopamine hypofunction in the cortex associated with negative and cognitive symptoms. researchgate.netresearchgate.net

Positive symptoms of schizophrenia, such as psychosis, are often modeled in rodents through pharmacologically induced hyperlocomotion and the conditioned avoidance response (CAR) test. Research shows that l-stepholidine is effective at reducing these behaviors. It has been shown to inhibit hyperlocomotion induced by psychostimulants like amphetamine and phencyclidine. bioline.org.brnih.gov In the CAR paradigm, a test predictive of antipsychotic efficacy, l-stepholidine effectively suppresses the avoidance response, an action characteristic of antipsychotic drugs. nih.govgoogle.com This efficacy against positive symptom-related behaviors is a consistent finding across multiple studies. researchgate.netoup.com

| Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| Rat | Amphetamine-Induced Hyperlocomotion | l-Stepholidine effectively reduced hyperlocomotion. | bioline.org.brnih.gov |

| Mouse | Methamphetamine-Induced Hyperlocomotion | l-Stepholidine dose-dependently inhibited hyperlocomotion induced by acute methamphetamine. | psu.edu |

| Rat | Phencyclidine-Induced Locomotion | Effective in reducing phencyclidine-induced locomotion. | bioline.org.brnih.gov |

| Rat | Conditioned Avoidance Response (CAR) | Effectively suppressed conditioned avoidance responding, a hallmark of antipsychotic activity. | nih.govgoogle.com |

Negative symptoms, such as social withdrawal, are a significant challenge in treating schizophrenia. Preclinical studies suggest that l-stepholidine can ameliorate these deficits. nih.govclinicaltrials.gov Animal models that assess social interaction are used to predict a drug's efficacy against negative symptoms. In a neonatal ventral hippocampal lesion model in rats, which mimics developmental aspects of schizophrenia, a related compound showed improved deficits in social interaction. researchgate.net Clinical trials in humans have also reported that l-SPD was significantly more effective for negative symptoms compared to the conventional antipsychotic perphenazine. clinicaltrials.gov This is thought to be mediated by its D1 receptor agonist activity in the prefrontal cortex. researchgate.net

| Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| Neonatal Ventral Hippocampal Lesion (Rat) | Social Interaction Test | A related tetrahydroprotoberberine compound improved deficits in social interaction. | researchgate.net |

| Phencyclidine-Treated Mice | Social Interaction & Novel Object Recognition | A pro-drug derivative of l-SPD mitigated deficits in social interaction. | oup.com |

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. l-Stepholidine has shown promise as a potential cognitive enhancer. bioline.org.br Its theoretical benefit for cognitive symptoms stems from its ability to enhance cortical dopamine transmission via D1 receptor agonism. nih.gov Studies have indicated that stepholidine is useful in improving memory deficits in animal models of schizophrenia. frontiersin.org A pro-drug derivative of l-SPD was found to alleviate deficits in novel object recognition in mice treated with phencyclidine, a model for cognitive impairment in schizophrenia. oup.com

| Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| Phencyclidine-Treated Mice | Novel Object Recognition | A pro-drug derivative of l-SPD mitigated deficits in novel object recognition. | oup.com |

| General Schizophrenia Models | Memory Tasks | Stepholidine is noted for its utility in improving memory deficits. | frontiersin.org |

Beyond schizophrenia, l-stepholidine's unique dopaminergic properties have been evaluated for the treatment of Parkinson's disease (PD).

In animal models of Parkinson's disease, l-stepholidine has been shown to relieve motor symptoms, particularly when used in conjunction with Levodopa (L-DOPA), the standard treatment for PD. nih.gov A significant challenge with long-term L-DOPA therapy is the development of motor fluctuations and dyskinesia (involuntary movements). dovepress.com Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model of PD, demonstrated that co-administration of l-stepholidine with L-DOPA significantly reduced L-DOPA-induced dyskinesia without compromising L-DOPA's therapeutic effectiveness on motor deficits. biocrick.com This suggests l-stepholidine could be a valuable adjunct therapy to manage the motor complications of L-DOPA treatment. dovepress.combiocrick.com

| Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| 6-OHDA-Lesioned Rat Model of PD | Abnormal Involuntary Movements (AIMs) Scale | Co-administration with L-DOPA significantly ameliorated L-DOPA-induced dyskinesia. | biocrick.com |

| 6-OHDA-Lesioned Rat Model of PD | General Motor Function | l-Stepholidine showed neuroprotective effects on L-DOPA-induced dyskinesia. | dovepress.com |

| General PD Models | Motor Symptom Relief | Relieves motor symptoms of PD when co-administered with Levodopa. | nih.govresearchgate.net |

Therapeutic Effects in Parkinson's Disease Animal Models

Mitigation of L-DOPA-Induced Dyskinesia

Long-term use of Levodopa (L-DOPA), a primary treatment for Parkinson's disease, often leads to the development of debilitating involuntary movements known as dyskinesias. michaeljfox.orgnih.gov Preclinical studies in animal models of Parkinson's disease suggest that co-administration of Dibenzyl D,L-Stepholidine (B21863) with L-DOPA may improve motor symptoms and reduce these dyskinesias. This indicates a potential synergistic effect where the compound enhances the therapeutic benefits of L-DOPA without causing significant side effects. The mechanism is thought to involve the modulation of dopaminergic signaling.

In animal models, the combination of Dibenzyl D,L-Stepholidine and L-DOPA has been shown to improve motor function, suggesting it could serve as an adjunctive therapy to enhance the outcomes of traditional dopaminergic treatments for Parkinson's disease. While the primary motor deficits of Parkinson's are effectively managed with L-DOPA initially, its effectiveness can wane over time and become associated with these abnormal motor movements. michaeljfox.org The development of adjunct treatments that can bolster the positive effects of L-DOPA while mitigating the severity of dyskinesia is a significant area of research. michaeljfox.org

| Animal Model | Key Finding | Potential Implication |

|---|---|---|

| Parkinson's Disease Models | Co-administration with L-DOPA improved motor function and reduced dyskinesias. | Potential as an adjunctive therapy to enhance L-DOPA efficacy and reduce side effects. |

Influence on Neurodegenerative Progression

This compound has demonstrated neuroprotective properties in preclinical models, suggesting it may slow the progression of neurodegeneration. Studies indicate that the compound can mitigate neuronal degeneration, a key feature of diseases like Parkinson's. The progressive loss of dopamine neurons is a hallmark of Parkinson's disease, and protecting these neurons is a primary goal of therapeutic research. michaeljfox.org

Research in animal models has shown that this compound may protect dopaminergic neurons from damage. core.ac.uk This neuroprotective effect is crucial as current treatments for Parkinson's disease primarily address symptoms without halting the underlying neuronal loss. The potential of this compound to slow this degenerative process highlights its significance in the search for disease-modifying therapies.

| Model | Observed Effect | Therapeutic Potential |

|---|---|---|

| In vivo Parkinson's Disease Models | Slowed neuronal degeneration. | Disease-modifying therapy for neurodegenerative disorders. |

| Animal Models | Exhibited neuroprotective effects on dopaminergic neurons. core.ac.uk | Potential to slow the progression of Parkinson's disease. |

Impact on Substance Use Disorder Animal Models

Attenuation of Psychostimulant (e.g., Methamphetamine) Self-Administration and Reinstatement Behaviors

In preclinical studies using rodent models, l-Stepholidine, a related compound, has been shown to attenuate the intravenous self-administration of methamphetamine. atlantis-press.comatlantis-press.com This suggests that it may reduce the reinforcing properties of the psychostimulant. Specifically, research has demonstrated that l-Stepholidine can decrease methamphetamine-seeking behavior in rats. atlantis-press.com These findings are significant because, at present, there are no approved medications for treating methamphetamine addiction. atlantis-press.com

The experimental data indicate that l-Stepholidine could be a promising candidate for addressing chronic and compulsive methamphetamine use. atlantis-press.com Animal models of drug self-administration are crucial for evaluating the potential efficacy of new treatments for substance use disorders. nih.govnih.gov

| Animal Model | Behavioral Paradigm | Key Finding |

|---|---|---|

| Rats | Intravenous Self-Administration (IVSA) | Attenuated methamphetamine self-administration behavior. atlantis-press.comatlantis-press.com |

| Rats | Progressive-Ratio (PR) Paradigm | Reduced methamphetamine seeking. atlantis-press.com |

Inhibition of Opioid (e.g., Heroin) Self-Administration and Reinstatement Behaviors

L-Stepholidine has demonstrated efficacy in animal models of opioid addiction. nih.gov Studies have shown that it can attenuate heroin self-administration and cue-induced reinstatement of heroin-seeking behavior in rats. nih.gov This suggests that the compound may be effective in both reducing ongoing drug use and preventing relapse.

Furthermore, l-Stepholidine has been found to inhibit heroin-induced reinstatement of drug-seeking behavior without affecting general motor activity, indicating that its effects are specific to drug-seeking and not due to sedation or motor impairment. nih.gov These findings point to the potential of l-Stepholidine as a treatment for heroin addiction. nih.gov The reinstatement model is a widely used preclinical tool to study the mechanisms of relapse in substance use disorders. biorxiv.org

| Animal Model | Behavioral Paradigm | Key Finding |

|---|---|---|

| Rats | Heroin Self-Administration | Attenuated heroin self-administration. nih.gov |

| Rats | Cue-Induced Reinstatement | Attenuated cue-induced reinstatement of heroin-seeking. nih.gov |

| Rats | Heroin-Induced Reinstatement | Inhibited heroin-induced reinstatement of heroin-seeking behavior. nih.gov |

Evaluation in Conditioned Place Preference Paradigms

The conditioned place preference (CPP) paradigm is a standard preclinical model used to assess the rewarding or aversive properties of drugs. frontiersin.orgstoeltingco.com In this model, an animal's preference for an environment previously paired with a drug is measured.

Studies investigating the effects of (-)-stepholidine on cocaine-induced CPP in rats found that it could block the expression of a previously established CPP. nih.gov This indicates that the compound may interfere with the rewarding memories associated with the drug. However, the same study found that (-)-stepholidine did not prevent the initial development of a cocaine CPP, suggesting it may be more effective in preventing relapse driven by drug cues rather than blocking the initial rewarding effects of the drug. nih.gov

| Drug of Abuse | CPP Phase | Key Finding |

|---|---|---|

| Cocaine | Expression | Blocked the expression of cocaine CPP. nih.gov |

| Cocaine | Development (Acquisition) | Did not affect the development of cocaine CPP. nih.gov |

Application in Other Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Memory Impairments)

The potential therapeutic applications of compounds like this compound extend beyond Parkinson's disease to other neurodegenerative conditions such as Alzheimer's disease, which is characterized by memory loss and cognitive decline. explorationpub.commedscape.com Preclinical research has explored the neuroprotective effects of l-Stepholidine in models of methamphetamine-induced memory deficits, suggesting a broader potential for cognitive enhancement. medchemexpress.com

In mouse models of Alzheimer's disease, cognitive impairments are a key feature that researchers aim to alleviate. nih.gov While direct studies on this compound in Alzheimer's models are limited in the provided context, the known neuroprotective effects of related compounds suggest a plausible area for future investigation. medchemexpress.com The cholinergic system, which is significantly impacted in Alzheimer's disease, is involved in memory function, and compounds that modulate neurotransmitter systems could have beneficial effects. medscape.com

| Disease Model | Compound | Observed Effect | Potential Implication |

|---|---|---|---|

| Methamphetamine-Induced Memory Deficits | l-Stepholidine | Showed neuroprotective effect. medchemexpress.com | Potential for treating cognitive impairments. |

Comprehensive Behavioral Pharmacology Assessments

The preclinical evaluation of this compound, particularly its active enantiomer L-Stepholidine (L-SPD), has revealed a complex pharmacological profile with significant implications for its potential therapeutic applications. These assessments have focused on its effects on movement, reward processing, and cognitive functions, primarily through its dual action as a dopamine D1 receptor agonist and D2 receptor antagonist psu.edunih.govnih.gov.

L-Stepholidine's (L-SPD) influence on locomotor activity, a key indicator of central nervous system effects, has been extensively studied. In preclinical models, L-SPD itself does not significantly alter spontaneous locomotor activity or induce stereotypy on its own nih.govnih.gov. However, its effects become prominent when administered in the context of drug-induced hyperlocomotion, a state of increased movement often triggered by psychostimulants wikipedia.org.

Research demonstrates that L-SPD can dose-dependently inhibit the hyperlocomotion induced by acute administration of methamphetamine psu.edu. Furthermore, it has been shown to prevent the development and expression of locomotor sensitization to methamphetamine, a phenomenon where repeated drug exposure leads to a progressively amplified motor response psu.edu. This suggests an ability to modulate the neuroadaptations underlying psychostimulant-induced behavioral changes. Studies have also reported its efficacy in reducing locomotion induced by amphetamine and phencyclidine (PCP) researchgate.net.

Interestingly, the interaction with drug-induced hyperactivity can be complex. In one study, while L-SPD attenuated cue-plus-drug-primed reinstatement of drug-seeking, it did not significantly modulate the robust hyperactivity induced by a high dose of 3,4-methylenedioxypyrovalerone (MDPV) nih.govacs.org. This contrasts with other findings where L-SPD did inhibit amphetamine-induced hyperactivity, suggesting that its modulatory effects on locomotion may depend on the specific psychostimulant and the experimental conditions nih.gov.

Table 1: Effect of L-Stepholidine (L-SPD) on Locomotor Activity

The compound's impact on the brain's reward pathways has been a major focus of investigation, utilizing paradigms like conditioned place preference (CPP) and self-administration. These tests help determine a substance's rewarding properties or its ability to block the rewarding effects of other drugs.

L-SPD has demonstrated a significant ability to interfere with the rewarding effects of opioids and psychostimulants. In studies using morphine, L-SPD attenuated the acquisition, maintenance, and re-acquisition of morphine-induced CPP medchemexpress.comnih.gov. Similarly, it has been found to block the expression of cocaine-induced CPP dbcls.jp.

The compound also shows efficacy in more complex models of drug-seeking behavior. L-SPD was found to attenuate heroin self-administration and, crucially, reduce cue-induced reinstatement of heroin-seeking behavior nih.gov. Reinstatement models are considered to have high predictive validity for relapse in humans. Further studies showed that L-SPD dose-dependently attenuated reinstatement of drug-seeking for the synthetic cathinone (B1664624) MDPV in both self-administration and CPP paradigms nih.govacs.org. Notably, the highest dose of L-SPD also reduced cue-induced reinstatement of sucrose-seeking, suggesting its effects may extend to natural rewards, although it did not affect food-induced CPP in another study nih.govnih.gov.

Table 2: Effect of L-Stepholidine (L-SPD) on Reward and Reinforcement

Research into the cognitive and social effects of this compound and its derivatives has yielded promising results, particularly in models relevant to psychiatric disorders.

In cognitive assessments, L-SPD has shown potential as a cognitive enhancer. Studies using the novel object recognition (NOR) test, a measure of non-spatial memory, found that L-SPD could prevent memory deficits induced by repeated methamphetamine exposure in mice researchgate.netnih.gov. This suggests a neuroprotective effect on cognitive functions vulnerable to drug-induced damage. Further research indicates that a pro-drug derivative of L-SPD mitigated deficits in novel object recognition in mice treated with PCP oup.com. The cognitive-enhancing properties observed in preclinical tests have been linked to its partial agonist activity at the dopamine D1 receptor researchgate.net.

In the realm of social behavior, which is often disrupted in neuropsychiatric conditions, a derivative of L-SPD has been shown to improve deficits in social interaction in an animal model involving neonatal ventral hippocampal lesions researchgate.net. Chronic administration of Dibenzyl 9-Desmethyl D,L-Stepholidine was also found to improve social interaction impairments in a PCP-induced model .

Table 3: Effects of L-Stepholidine (L-SPD) and Derivatives in Cognitive and Social Paradigms

Structure Activity Relationship Sar Studies and Rational Design of Dibenzyl D,l Stepholidine Analogues

Core Tetrahydroprotoberberine (THPB) Structural Features

The Tetrahydroprotoberberine (THPB) scaffold is the foundational chemical structure of stepholidine and its analogues. cuny.edu This tetracyclic isoquinoline (B145761) alkaloid structure is crucial for its biological activity, particularly its interaction with dopamine (B1211576) receptors. researchgate.netcuny.edu Research indicates that the intact and rigid THPB core is essential for dopamine receptor activity. cuny.edu Studies on analogues where this core was de-rigidified showed a nullification of dopamine receptor activity, highlighting the importance of the scaffold's conformational rigidity. cuny.edunih.gov The THPB framework serves as a unique template for developing ligands that can interact with multiple receptor subtypes, such as the dopamine D1 and D3 receptors. nih.gov The polypharmacology of naturally occurring THPBs has encouraged the synthesis of numerous derivatives to optimize binding to key neurological targets. researchgate.net

Influence of Dibenzyl Substitution on Pharmacological Profile

The introduction of dibenzyl groups to the stepholidine core significantly alters its pharmacological properties. These bulky substituents modify how the molecule interacts with its biological targets, specifically dopamine receptors.

Dibenzyl D,L-Stepholidine (B1681138) (B21863) and its derivatives exhibit a distinct profile of binding affinities for dopamine receptor subtypes. The parent compound, (-)-stepholidine, shows high nanomolar affinity for D1 and D5 receptors and slightly lower affinity for D2 and D3 receptors. nih.govnih.gov The dibenzyl substitution, as seen in (S)-O,O-dibenzylstepholidine, maintains interactions with these receptors. nih.gov

The placement of substituents on the THPB core is critical. For instance, SAR studies on C-9 alkoxy analogues of (-)-stepholidine found that small n-alkoxy groups were well-tolerated for maintaining high D1 receptor affinity, but larger groups tended to decrease it. nih.govnih.gov Conversely, these substitutions generally reduced D3 receptor affinity. nih.gov This demonstrates that modifications at specific positions can fine-tune the selectivity of the compound for different dopamine receptor subtypes. The dibenzyl groups, being large substituents, are expected to significantly influence the binding pocket occupancy and thus the affinity profile.

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| (-)-Stepholidine | High (nM range) nih.gov | Moderate (2-4 fold lower than D1) nih.gov | Moderate (2-4 fold lower than D1) nih.gov |

| Dibenzyl 9-Desmethyl D,L-Stepholidine | 13 | 44 | 100 |

| Compound 22a (C9-methoxy, C12-bromo analogue) | 5.3 nih.gov | >10,000 nih.gov | 106 nih.gov |

The functional activity of stepholidine analogues is a key area of investigation. L-Stepholidine has been widely described as a compound with a mixed D1 receptor agonist and D2 receptor antagonist profile. nih.govnih.govnih.gov This dual action is considered a novel mechanism for potential antipsychotic agents. nih.gov However, more recent and detailed studies using specific human dopamine receptor subtypes have characterized (-)-stepholidine as a pan-dopamine receptor antagonist, showing it antagonizes G protein and β-arrestin-mediated signaling at all dopamine receptor subtypes (D1-D5). nih.govnih.gov

Dibenzyl 9-Desmethyl D,L-Stepholidine is reported to act as a dopamine D1 receptor partial agonist and a D2 receptor antagonist. This profile suggests it may balance dopaminergic activity, potentially enhancing cortical dopamine transmission while mitigating side effects associated with strong D2 blockade. The development of analogues with specific functional properties is a major goal. For example, compound 12a , a C-3/C-9 dialkoxylated analogue, was identified as a D1 receptor antagonist for both G-protein and β-arrestin signaling pathways, while compound 23b from the same study was found to be a D3 receptor antagonist. nih.gov This demonstrates how substitutions on the THPB core can convert the scaffold into selective antagonists for different receptor subtypes.

Modulation of Dopamine Receptor Binding Affinities

Stereochemical Impact on Biological Activity (e.g., 13aS Configuration)

Stereochemistry, particularly the configuration at the C-13a position of the THPB core, plays a critical role in the biological activity of stepholidine and its analogues. The naturally occurring and more active enantiomer is (-)-(S)-stepholidine, which possesses the 13aS configuration. nih.govresearchgate.net

The synthesis of (S)-O,O-dibenzylstepholidine confirmed the retention of this S-configuration from its precursor. nih.gov Polarimetric analysis of this dibenzyl derivative showed a negative optical rotation ([α]D25 = -96.15°), consistent with the 13aS stereochemistry. nih.gov This specific three-dimensional arrangement is crucial for the proper orientation of the molecule within the binding sites of dopamine receptors. Docking studies have shown that the THPB analogues adopt a specific orientation where ring A is located in the orthosteric binding site of the D3 receptor, a fit that is highly dependent on the molecule's stereochemistry. nih.gov The enantioselective synthesis of (-)-(S)-stepholidine is a key focus in medicinal chemistry to ensure the production of the pharmacologically active isomer. researchgate.net

De Novo Design and Synthetic Methodologies for Dibenzyl D,L-Stepholidine Analogues

The rational design and synthesis of new this compound analogues are driven by SAR findings. While true de novo design using computational models to generate entirely new scaffolds is an emerging area, rsc.orgbiorxiv.org current strategies for stepholidine analogues focus on the rational modification of the existing THPB template. This involves strategic substitutions to enhance potency, selectivity, and other pharmacological properties.

A key synthetic strategy for creating structural diversity in stepholidine analogues is the modification of alkoxy substituents at the C-3 and C-9 positions. nih.gov A study systematically evaluated a series of C-3 alkoxylated and C-3/C-9 dialkoxylated (-)-stepholidine analogues to probe the tolerance of these positions for dopamine receptor affinity. nih.gov

The findings from this rational design approach were significant:

For D1 Receptor Affinity : A C-9 ethoxyl group was found to be optimal. High D1 affinities were observed in compounds with a C-9 ethyl group, while larger substituents at this position tended to decrease affinity. nih.gov This led to the identification of compounds 12a and 12b which have nanomolar affinity for the D1 receptor but no affinity for D2 or D3 receptors. nih.gov

For D3 Receptor Affinity : The study also led to the discovery of compound 23b , the most potent and selective D3 receptor ligand based on the THPB template reported to date. nih.gov

These results underscore the power of strategic alkoxylation to generate highly selective dopamine receptor ligands from the stepholidine scaffold. The synthetic methodologies allow for the creation of a diverse library of compounds, each with a potentially unique pharmacological profile. cuny.edu

| Compound | Modification | Primary Target | Functional Activity | Selectivity |

|---|---|---|---|---|

| 12a | C-3/C-9 Dialkoxylation nih.gov | D1 Receptor nih.gov | Antagonist nih.gov | Selective for D1 over D2/D3 nih.gov |

| 12b | C-3/C-9 Dialkoxylation nih.gov | D1 Receptor nih.gov | Not specified | Selective for D1 over D2/D3 nih.gov |

| 23b | C-3/C-9 Dialkoxylation nih.gov | D3 Receptor nih.gov | Antagonist nih.gov | Most potent and selective D3 ligand with THPB template to date nih.gov |

Synthesis and Evaluation of N-benzylated and O-benzylated Derivatives

The synthesis of N-benzylated and O-benzylated derivatives of stepholidine has been a key strategy to probe the influence of substitutions at these positions on biological activity. nih.govresearchgate.net Inspired by the neuroprotective properties of isoquinoline alkaloids, researchers have designed and synthesized benzyl (B1604629) analogues of stepholidine. nih.gov

In one study, a series of N-benzyl and O-benzyl derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov The synthesis involved a one-step process from the natural product stepholidine. nih.gov Among the synthesized compounds, (7R,13aS)-7-benzylstepholidine, (7S,13aS)-7-benzylstepholidine, and (S)-10-O-benzylstepholidine were reported for the first time. nih.gov Evaluation of their AChE inhibitory activity revealed that the N-benzylated compounds were the most active. nih.gov Specifically, (7R,13aS)-7-benzylstepholidine and its epimer (7S,13aS)-7-benzylstepholidine showed IC50 values of 40.6 ± 1 and 51.9 ± 1 μM, respectively. nih.gov These findings suggest that the quaternary nitrogen plays a crucial role in AChE inhibition and that N-benzylation leads to more active compounds compared to O-benzylation. nih.gov

Another study focused on the selective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) as a starting point for synthesizing more complex intermediates. nih.gov This highlights the chemical strategies employed to achieve regioselective modifications of the stepholidine scaffold. The removal of benzyl protecting groups is also a critical step in the synthesis of final target compounds. nih.gov

Optimization of Selectivity and Potency for Specific Dopamine Receptor Subtypes (e.g., D1R, D3R)

A primary goal in the development of d,l-stepholidine analogues is to optimize their selectivity and potency for specific dopamine receptor subtypes, particularly the D1 and D3 receptors. researchgate.netnih.gov This is driven by the therapeutic potential of targeting these receptors for various neurological and psychiatric disorders. researchgate.net

SAR studies have revealed key structural modifications that influence receptor affinity and selectivity. For instance, bromination at the C-12 position of l-stepholidine was found to enhance D1R affinity while generally decreasing D3R affinity. researchgate.net Homologation at the C-9 position improved D1R selectivity over D2R and D3R, often resulting in a loss of affinity for D2R. researchgate.netresearchgate.net Alkylation of the C-10 phenolic group with chains up to six carbons long was well-tolerated for maintaining D1R affinity. researchgate.net

A significant breakthrough was the discovery of C-3 alkoxylated and C-3/C-9 dialkoxylated (-)-stepholidine analogues. researchgate.netnih.gov Evaluation of these compounds showed that a C-9 ethoxyl group appears to be optimal for D1R affinity, with larger substituents at this position leading to a decrease in affinity. nih.gov This research identified novel ligands, such as compounds 12a and 12b , which exhibit nanomolar affinities for D1R and no affinity for D2R or D3R. researchgate.netnih.gov Furthermore, compound 12a was characterized as a D1R antagonist for both G-protein- and β-arrestin-based signaling. researchgate.netnih.gov

Conversely, this line of inquiry also yielded compound 23b , the most potent and selective D3R ligand based on the tetrahydroprotoberberine (THPB) template to date. researchgate.netnih.gov Compound 23b acts as an antagonist for both G-protein- and β-arrestin-based signaling at the D3R. researchgate.netnih.gov These findings underscore the potential of C-3 and C-9 substitutions to fine-tune the selectivity of stepholidine analogues towards either D1R or D3R.

| Compound | Modification | D1R Affinity (Ki, nM) | D2R Affinity (Ki, nM) | D3R Affinity (Ki, nM) | Functional Activity |

| (-)-Stepholidine | Parent Compound | 5.1 - 5.9 nih.govnih.gov | 974 nih.gov | 30 nih.gov | Pan-dopamine receptor antagonist researchgate.netnih.gov |

| 12a | C-3/C-9 Dialkoxylated | Nanomolar | No Affinity | No Affinity | D1R antagonist researchgate.netnih.gov |

| 12b | C-3/C-9 Dialkoxylated | Nanomolar | No Affinity | No Affinity | D1R antagonist researchgate.netnih.gov |

| 23b | C-3/C-9 Dialkoxylated | - | - | High Potency | D3R antagonist researchgate.netnih.gov |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods have become indispensable in understanding the SAR of this compound analogues, providing insights into ligand-receptor interactions at the molecular level.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking simulations have been widely used to predict the binding modes of d,l-stepholidine and its analogues within the binding pockets of dopamine receptors. nih.govnih.govnih.gov These studies have been crucial in rationalizing the observed affinities and selectivities.

For instance, docking studies of N-benzyl and O-benzyl stepholidine derivatives with acetylcholinesterase (AChE) indicated that π-π stacking interactions were dominant for all the designed derivatives. nih.gov The residues from the esteratic, anionic, and peripheral subsites of the enzyme were identified as playing key roles in the interaction. nih.gov The increased inhibition potency of the N-benzyl and O-benzyl derivatives compared to stepholidine, which was confirmed by biological data, was suggested by these docking analyses. nih.gov

In the context of dopamine receptors, docking studies have helped to validate the affinity and selectivity of novel analogues for D1R and D3R. researchgate.netnih.gov For example, the D1R and D3R affinity and selectivity of the C-3 alkoxylated and C-3/C-9 dialkoxylated analogues, such as compounds 12a , 12b , and 23b , were supported by molecular docking studies. researchgate.netnih.gov These computational models show that for C3 analogues to interact with Ser192 in the D3 receptor, the C10 hydroxyl group is positioned nearby. plos.org Another observed binding pose shows interaction with Ser196, causing the D-ring of the stepholidine core to bind deeper into the orthosteric binding site. plos.org

Dynamic Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between d,l-stepholidine analogues and their target receptors, complementing the static views from molecular docking. nih.govnih.govcnu.edu.tw MD simulations have been employed to investigate the dual-action mechanism of l-stepholidine on D1 and D2 receptors. nih.gov These simulations helped to generate models of the D1-SPD and D2-SPD complexes that are in good agreement with experimental data. nih.gov

The simulations revealed that for the D1-SPD complex, a salt bridge between K-167_EL-2 and E-302_EL-3 is important for both the conformational change of the extracellular domain and the binding of SPD. nih.gov In contrast, for the D2 receptor, electrostatic interactions with the protonated H-6.55 and aromatic stacking with F-6.52 were suggested to be responsible for the antagonistic effect of SPD, as these interactions hinder the movement of helix VI. nih.gov

Furthermore, MD simulations have been used in combination with the solvated interaction energies (SIE) method to predict the binding affinities of antagonists to the D2 receptor, showing good correlation with experimental values. cnu.edu.tw These dynamic studies are crucial for understanding the allosteric effects and conformational changes that occur upon ligand binding, which are essential for receptor activation or inactivation.

Advanced Ligand Binding Mode Characterization

Advanced computational techniques are being used to further characterize the binding modes of d,l-stepholidine analogues, providing a deeper understanding of the molecular determinants of their activity. This includes the use of hydration site analysis and the study of non-bonding interactions.

Hydration site analysis, which identifies the location and thermodynamic properties of water molecules in the receptor binding site, has been applied to the D3 receptor. plos.org This method helps to understand the role of water molecules in mediating ligand-receptor interactions and the energetic cost of displacing them upon ligand binding. For C3-substituted (-)-stepholidine derivatives, it was observed that their interaction with Ser196 at the orthosteric binding site of the D3 receptor displaces fewer enclosed water molecules. plos.org

Preclinical Pharmacokinetic Profile and Safety Assessment

Elucidation of Metabolic Pathways and Identification of Key Metabolites

Detailed metabolic studies specifically on Dibenzyl D,L-Stepholidine (B1681138) (B21863) are not extensively documented in publicly available literature. However, insights can be drawn from its structure and the known metabolic pathways of its parent compound, (-)-stepholidine.

Dibenzyl D,L-Stepholidine is characterized by the presence of two benzyl (B1604629) ether groups. physionet.org These groups are synthetically added to protect the reactive hydroxyl groups of stepholidine during chemical synthesis. psu.edu Therefore, the initial metabolic step in vivo would likely involve the enzymatic cleavage of these benzyl groups (debenzylation) to yield D,L-Stepholidine.

Once formed, D,L-Stepholidine would undergo metabolism similar to that observed for (-)-stepholidine. In vitro studies using both rat and human systems have shown that (-)-stepholidine is predominantly metabolized through Phase II conjugation reactions, specifically glucuronidation and sulphation. nih.gov Oxidation has been identified as a very minor metabolic pathway for this compound. nih.gov The primary metabolites would thus be glucuronide and sulfate (B86663) conjugates of stepholidine.

Characterization of Elimination Kinetics and Half-Life

The pharmacokinetic profile of the parent compound, l-stepholidine, is marked by rapid elimination. nih.govscilit.com This quick clearance has been noted as a potential limitation for its therapeutic application. scilit.com

Studies in rats have revealed that orally administered (-)-stepholidine is absorbed quickly from the gastrointestinal tract. nih.gov However, it undergoes extensive pre-systemic metabolism, leading to a very low oral bioavailability of less than 2%. nih.gov Despite this, the compound demonstrates good penetration of the blood-brain barrier. nih.gov The presence of two plasma concentration peaks suggests potential enterohepatic circulation. nih.gov

Comprehensive In Vitro and In Vivo Safety Profiling

The safety profile of this compound is primarily inferred from studies on l-stepholidine and other related tetrahydroprotoberberines (THPBs). These compounds generally exhibit a favorable safety profile in preclinical models.

The potential for cellular toxicity of THPB compounds has been evaluated in vitro. Studies conducted on various synthesized THPBs, which share the core structure of this compound, have assessed their effects on human cells. In these assays, the compounds were tested for their impact on the viability, apoptosis, and survival of freshly isolated human peripheral blood neutrophils. The results indicated that the tested THPBs were devoid of any cytotoxic effects in these in vitro models. conicet.gov.ar

Table 1: In Vitro Cytotoxicity of Tetrahydroprotoberberines (THPBs) on Human Neutrophils

| Assay | Cell Type | Finding | Reference |

|---|---|---|---|

| MTT Assay | Freshly isolated human neutrophils | No cytotoxicity displayed by the evaluated THPBs. | conicet.gov.ar |

| Cytofluorimetric Analysis (Apoptosis/Survival) | Freshly isolated human neutrophils | THPBs did not affect neutrophil apoptosis or survival. | conicet.gov.ar |

Extrapyramidal side effects (EPS) are drug-induced movement disorders that are a significant concern with many antipsychotic medications that block dopamine (B1211576) D2 receptors. griffith.edu.au These can include acute dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism-like symptoms. griffith.edu.au

Preclinical studies on l-stepholidine suggest a low propensity for inducing EPS. In animal models, catalepsy, which is considered a predictor of EPS liability in humans, was only observed at high doses that resulted in D2 receptor occupancy levels exceeding 80%. nih.govscilit.comnih.gov This is a significant finding, as the therapeutic antipsychotic effect is typically achieved at lower occupancy levels (around 65-75%). nih.gov This wide therapeutic window suggests that l-stepholidine has an "atypical" antipsychotic profile with a reduced risk of motor side effects compared to traditional antipsychotics. nih.govscilit.com Clinical studies have also indicated that l-SPD has therapeutic value without causing significant extrapyramidal side effects. nih.gov

Table 2: D2 Receptor Occupancy and Associated Side Effects for l-Stepholidine in Preclinical Models

| Dopamine D2 Receptor Occupancy (D2RO) | Observed Effect | Reference |

|---|---|---|

| ~70-75% | Suppression of Conditioned Avoidance Response (predictive of antipsychotic efficacy) | nih.gov |

| >80% | Induction of Catalepsy (predictive of EPS) | nih.govscilit.comnih.gov |

Hyperprolactinemia, or the elevation of prolactin levels, is a common side effect of drugs that antagonize D2 receptors in the pituitary gland. nih.gov This can lead to various endocrine-related issues.

Similar to its profile on EPS, l-stepholidine demonstrates a link between high D2 receptor occupancy and prolactin elevation. Preclinical findings show that significant increases in prolactin levels occurred only at doses that produced D2 receptor occupancy greater than 80%. nih.govscilit.com This suggests that at therapeutically relevant doses for antipsychotic activity, the risk of hyperprolactinemia may be minimal.

Beyond EPS and prolactin elevation, the preclinical safety assessment of l-stepholidine and related THPBs has not revealed other major adverse events. Some sedative and tranquilizing effects have been reported for related compounds like l-Tetrahydropalmatine (l-THP), which are sometimes considered adverse events. researchgate.net Early reports on l-stepholidine noted that it could decrease blood pressure. nih.gov However, comprehensive toxicological studies specifically on this compound are limited. The available data on the parent compound and its class suggest a generally favorable safety profile in preclinical settings, particularly concerning the side effects that commonly limit the use of other antipsychotic agents. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Dibenzyl D,l Stepholidine

Addressing Unexplored Avenues and Research Gaps specific to Dibenzyl D,L-Stepholidine (B1681138) (B21863)

The landscape of Dibenzyl D,L-Stepholidine research is characterized by significant knowledge gaps. Its primary identity in scientific literature is that of a protected intermediate in the chemical synthesis of D,L-Stepholidine, a strategy to shield reactive hydroxyl groups. This leaves its intrinsic pharmacological and toxicological profiles almost entirely uncharted. Future research must pivot from its synthetic utility to its potential biological activity.

A primary research gap is the lack of a comprehensive pharmacological characterization. While its parent compound, (-)-stepholidine, is known for its dual dopamine (B1211576) D1 receptor agonism and D2 receptor antagonism, it is unknown if the dibenzyl derivative shares this profile, or if the bulky benzyl (B1604629) groups alter receptor affinity and efficacy. nih.govresearchgate.netpatsnap.com Furthermore, the compound is a racemic mixture ("D,L"-Stepholidine), and the distinct pharmacological activities of the individual D- and L-enantiomers have not been resolved. Stereospecific synthesis and subsequent separation of the enantiomers are crucial next steps to determine if the therapeutic activity and potential side effects are stereospecific.

Key Research Questions to Address:

What is the complete receptor binding profile of this compound, including its affinity and functional activity at dopamine, serotonin (B10506), and other relevant CNS receptors?

How do the pharmacokinetic and pharmacodynamic profiles of the individual D- and L-enantiomers of Dibenzyl Stepholidine differ?

Does this compound possess any unique neuroprotective, anti-inflammatory, or cognitive-enhancing properties independent of its presumed dopaminergic action?

What are the off-target effects and the basic toxicity profile of the compound?

Strategies for Further Pharmacological Optimization

Optimizing a lead compound is essential for improving its therapeutic index. For this compound, optimization strategies can be guided by the known limitations of its parent compound, l-stepholidine, and by leveraging its unique chemical structure.

A significant hurdle for l-stepholidine is its poor oral bioavailability and rapid in vivo clearance, which limits its clinical application. biocrick.comresearchgate.net The benzyl groups on this compound may function as prodrug moieties, potentially protecting the molecule from rapid first-pass metabolism (specifically glucuronidation and sulfation) and improving its lipophilicity for better blood-brain barrier penetration. numberanalytics.com Future studies must systematically evaluate this hypothesis.

Further optimization can involve the synthesis of new analogues. Research on related tetrahydroprotoberberines (THPBs) has shown that substitutions on the core structure can fine-tune receptor selectivity and efficacy. ingentaconnect.comconicet.gov.ar By modifying the benzyl groups (e.g., adding electron-withdrawing or -donating groups) or altering other positions on the stepholidine scaffold, it may be possible to enhance D1/D2 receptor selectivity, improve oral bioavailability, or introduce novel activities, such as acetylcholinesterase inhibition. frontiersin.org

Table 1: Potential Strategies for Pharmacological Optimization

| Strategy | Rationale | Desired Outcome |

| Prodrug Approach | The benzyl groups may protect against rapid metabolism, a known issue for l-stepholidine. | Improved oral bioavailability and sustained therapeutic concentrations in the brain. |

| Analogue Synthesis | Modify the benzyl groups or the tetrahydroprotoberberine core to alter receptor interactions. | Enhanced receptor selectivity (e.g., higher D1/D2 affinity ratio), reduced off-target effects, and improved pharmacokinetic properties. |

| Stereospecific Synthesis | Isolate and test individual enantiomers (D- and L- forms). | Identify the more potent and safer enantiomer for development, potentially reducing metabolic load and side effects. |

| Formulation Development | Develop advanced drug delivery systems (e.g., nanoparticles, liposomes). | Enhance solubility, stability, and targeted delivery to the central nervous system. |

Integration of Advanced Preclinical Models and Methodologies

To accurately predict the clinical potential of this compound, it is imperative to move beyond simple screening assays and utilize advanced preclinical models that better replicate human disease pathology.

For neurodegenerative disorders like Parkinson's disease, models such as rodents with 6-hydroxydopamine (6-OHDA) lesions, which mimic the loss of dopaminergic neurons, are essential. nih.gov For psychiatric conditions like schizophrenia, models that assess sensorimotor gating (prepulse inhibition) and cognitive deficits are more relevant than simple hyperlocomotion assays. nih.govnih.gov The application of these established models to this compound is a critical next step.

More sophisticated, human-centric models are becoming increasingly accessible. Humanized mouse models , which express human genes like SNCA (for Parkinson's) or NRG1 (for schizophrenia), can provide more accurate insights into how a drug will interact with human-specific targets and pathways. cyagen.combbrfoundation.orgbcm.edu Furthermore, brain organoids , particularly midbrain organoids derived from human induced pluripotent stem cells (iPSCs), offer a powerful in vitro platform. nih.govfrontiersin.org These 3D structures contain functional dopaminergic neurons and can be used for high-throughput screening to assess efficacy and neurotoxicity in a human-relevant context, including from patient-derived cells. immusmol.comresearchgate.netmdpi.com

Table 2: Advanced Preclinical Models for Future Evaluation

| Model Type | Specific Example | Application for this compound |

| Genetic Mouse Models | B6-hSNCA mice (human alpha-synuclein) cyagen.com | Assess neuroprotective effects in a model of Parkinson's disease pathogenesis. |

| DISC1 or NRG1 mutant mice nih.govbbrfoundation.org | Evaluate efficacy against positive, negative, and cognitive symptoms of schizophrenia. | |

| Human Brain Organoids | iPSC-derived midbrain organoids nih.govfrontiersin.org | High-throughput screening for neuroprotective activity, dopamine release modulation, and neurotoxicity on human neurons. |

| Behavioral Models | Intravenous self-administration (IVSA) biocrick.com | Test potential for treating substance use disorders. |

| 6-OHDA-lesioned rat model nih.gov | Evaluate efficacy in reducing motor symptoms of Parkinson's disease. |

Systems-Level Elucidation of Molecular and Cellular Signaling Networks

The traditional "one drug, one target" paradigm is often insufficient for complex CNS disorders. The therapeutic effects of this compound are likely the result of its modulation of intricate signaling networks. A systems biology approach is essential to deconstruct this complexity. numberanalytics.comnumberanalytics.comarxiv.org

The pharmacology of l-stepholidine itself is debated, with some studies suggesting it is a pan-dopamine receptor antagonist rather than a dual D1 agonist/D2 antagonist. nih.govnih.gov This highlights the need for a comprehensive, unbiased investigation. Modern 'omics' technologies are central to this effort.

Transcriptomics (RNA-seq) can reveal the full spectrum of gene expression changes induced by the compound in neuronal cells or brain tissue, identifying entire pathways that are modulated. nih.govnih.govbiorxiv.orgpnas.org

Proteomics and Phosphoproteomics can provide a direct snapshot of changes in protein expression and phosphorylation status, which are the downstream effectors of receptor signaling. nih.govmdpi.comgrantome.comacs.org This is crucial for understanding how D1 and D2 receptor modulation, or even D1-D2 heteromer signaling, translates into cellular action. pnas.org

By integrating these large-scale datasets, researchers can build computational models of the drug's mechanism of action, predict off-target effects, and identify novel biomarkers to track treatment response. nih.govfrontiersin.org

Exploration of Combination Therapeutic Strategies

For many complex CNS diseases, combination therapy is becoming the standard of care. Given the unique receptor profile of its parent compound, this compound is a prime candidate for such strategies.

In Parkinson's disease, l-stepholidine has been studied in combination with L-DOPA, where it was shown to relieve motor symptoms and potentially reduce L-DOPA-induced dyskinesia. nih.govbiocrick.com This suggests a synergistic potential for this compound, where it could allow for lower, more tolerable doses of L-DOPA while providing its own therapeutic benefit.

In schizophrenia, clinical studies have shown that co-administering l-stepholidine with typical antipsychotics enhances therapeutic effects and reduces side effects like tardive dyskinesia. ingentaconnect.comnih.gov The D1 agonism could specifically address the negative and cognitive symptoms of schizophrenia, which are poorly managed by traditional D2 antagonists. nih.govresearchgate.net Future preclinical studies should therefore evaluate this compound in combination with established antipsychotics like haloperidol (B65202) or risperidone, and atypical agents like clozapine.

Table 3: Potential Combination Therapy Approaches

| Disease | Combination Partner | Rationale for Combination |

| Parkinson's Disease | Levodopa (L-DOPA) | Potential to enhance anti-parkinsonian effects while mitigating L-DOPA-induced dyskinesia. nih.govbiocrick.com |

| Schizophrenia | Typical Antipsychotics (e.g., Haloperidol) | D1 agonism may treat negative/cognitive symptoms; D2 antagonism could allow for lower doses of the typical agent, reducing extrapyramidal side effects. nih.govingentaconnect.com |

| Depression | Selective Serotonin Reuptake Inhibitors (SSRIs) | Modulation of the dopamine system may provide a synergistic antidepressant effect, particularly for anhedonia. |

| Substance Use Disorder | Naltrexone or Buprenorphine | Normalizing dopamine tone could reduce craving and reinstatement of drug-seeking behavior, complementing the action of opioid receptor modulators. biocrick.com |

Q & A

Q. What are the primary pharmacological mechanisms of action of Dibenzyl D,L-Stepholidine in neurological models?

this compound (DL-SPD) acts as a dual modulator of dopamine receptors: it functions as a D1 receptor agonist and a D2 receptor antagonist. This dual activity underpins its therapeutic potential in disorders like Parkinson’s disease (PD) and schizophrenia. For example, in 6-OHDA-lesioned rat models of PD, DL-SPD reduces L-DOPA-induced dyskinesia (LID) by antagonizing D2 receptors and simultaneously activating 5-HT1A receptors . Methodologically, receptor activity is validated using radioligand binding assays and behavioral assessments (e.g., rotational behavior quantification in PD models).

Q. How should researchers design experiments to evaluate DL-SPD’s impact on sleep-wake cycles in rodent models?

Key steps include:

- Animal preparation : House mice under controlled 12h light/dark cycles with continuous EEG/EMG monitoring.

- Drug administration : Administer DL-SPD at consistent circadian times (e.g., 21:00) to minimize variability .

- Data analysis : Use software like SleepSign for polysomnography to quantify non-rapid eye movement (NREM) and wakefulness durations. DL-SPD increases NREM sleep duration during the dark phase in mice without affecting REM sleep .

Q. What pharmacokinetic methods are recommended for quantifying DL-SPD in biological matrices?

- Sample preparation : Extract DL-SPD from plasma or brain tissue using protein precipitation or solid-phase extraction.

- Quantification : Employ high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method achieves sensitivity for low-concentration samples (e.g., rat brain homogenates) and distinguishes DL-SPD from metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions between behavioral outcomes and molecular data in DL-SPD studies?

For example, DL-SPD alone induces rotational behavior in PD models but does not exacerbate dyskinesia. This paradox is addressed by:

- Mechanistic dissection : Use selective receptor antagonists (e.g., WAY100635 for 5-HT1A) to isolate contributions of D2 antagonism vs. 5-HT1A agonism .

- Longitudinal mRNA analysis : Measure striatal 5-HT1A receptor mRNA levels post-treatment to confirm receptor upregulation, which correlates with antidyskinetic effects .

Q. What experimental strategies validate DL-SPD’s dual-receptor modulation in vivo?

- Co-administration studies : Combine DL-SPD with D1/D2-specific agonists/antagonists (e.g., SKF38393 for D1) to assess receptor-specific behavioral or biochemical responses.

- Microdialysis : Monitor extracellular dopamine levels in the striatum to confirm D2 receptor blockade and downstream effects on dopaminergic transmission .

Q. How can researchers address synthetic byproduct interference in DL-SPD preparation?

- Chromatographic purification : Use flash chromatography with gradients of CH2Cl2-hexane to separate DL-SPD from dibenzyl ether byproducts .

- Analytical validation : Apply <sup>13</sup>C-NMR and GC-FID to quantify purity and detect trace impurities (<3.5% error margin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.